3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene

Overview

Description

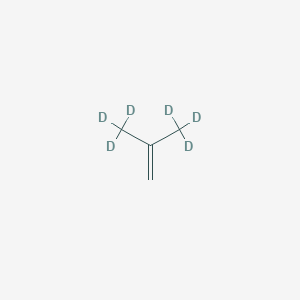

3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene (CAS# 20762-54-3), also known as 2-Methylpropene-d8 or isobutene-d8, is a fully deuterated derivative of isobutene (C₄H₈). Its structure consists of a prop-1-ene backbone with two trideuteriomethyl (-CD₃) groups and three additional deuterium atoms at the terminal methyl position (Figure 1). This isotopic substitution results in a molecular formula of C₄D₈ and a molecular weight of ~64.16 g/mol (compared to 56.11 g/mol for non-deuterated isobutene) . The compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy as a tracer due to its distinct deuterium signals and in mechanistic studies to investigate kinetic isotope effects (KIEs) in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene typically involves the deuteration of 2-methylpropene. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure complete deuteration.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar approach but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the compound. The deuterium gas used in the process is often sourced from heavy water (D2O), which is electrolyzed to produce deuterium gas.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a catalyst such as palladium on carbon (Pd/C).

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are used.

Major Products Formed

Oxidation: Formation of deuterated alcohols, aldehydes, or carboxylic acids.

Reduction: Formation of deuterated saturated hydrocarbons.

Substitution: Formation of deuterated halides or other substituted derivatives.

Scientific Research Applications

The compound 3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene is a deuterated alkene that has garnered attention in various scientific research applications. This article explores its applications across multiple fields, including organic chemistry, medicinal chemistry, and biological research.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its unique isotopic labeling. Its applications include:

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex organic molecules, particularly those requiring deuterium labeling for tracking metabolic pathways or reaction mechanisms.

- NMR Studies : Deuterated compounds are often used in nuclear magnetic resonance (NMR) spectroscopy to enhance spectral resolution and simplify spectra by reducing background signals from hydrogen atoms.

Medicinal Chemistry

In medicinal chemistry, deuterated compounds are studied for their potential therapeutic benefits:

- Pharmacokinetics : Deuterium substitution can lead to improved pharmacokinetic properties, such as longer half-lives and reduced metabolic rates. This characteristic is particularly beneficial in drug development.

- Drug Design : The compound can serve as a precursor for designing new drugs with enhanced efficacy and reduced side effects. Research has indicated that deuterated analogs of existing drugs may exhibit improved therapeutic profiles.

Biological Research

The biological applications of this compound are primarily focused on its role in understanding metabolic processes:

- Metabolic Tracing : Deuterated compounds are used in tracer studies to investigate metabolic pathways in biological systems. The incorporation of deuterium allows researchers to track the fate of the compound within biological organisms.

- Enzyme Mechanism Studies : The compound can be employed to study enzyme mechanisms by providing insights into how enzymes interact with substrates that contain deuterium.

Case Study 1: Pharmacokinetic Enhancement

A study published in a peer-reviewed journal highlighted the pharmacokinetic advantages of deuterated compounds compared to their non-deuterated counterparts. Researchers found that this compound exhibited a significantly longer half-life in vivo due to reduced metabolic turnover rates.

Case Study 2: Metabolic Pathway Analysis

In another investigation, scientists utilized this compound to trace metabolic pathways in mammalian cells. The incorporation of deuterium allowed for precise tracking of the compound through various biochemical transformations, providing valuable insights into cellular metabolism.

Case Study 3: Drug Development

Research focusing on the synthesis of new drug candidates demonstrated that derivatives of this compound showed promising results in preclinical models for treating specific diseases. These derivatives exhibited enhanced potency and selectivity due to their structural modifications.

Mechanism of Action

The mechanism of action of 3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being heavier than hydrogen, affects the reaction kinetics and can slow down certain reaction pathways. This property is exploited in studies of reaction mechanisms and in the development of deuterated drugs, where the presence of deuterium can enhance the stability and efficacy of the drug.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analog: 3,3,3-Trifluoro-2-(trifluoromethyl)prop-1-ene (Hexafluoroisobutene, HFIB)

- Structure : (CF₃)₂C=CH₂ vs. (CD₃)₂C=CD₂.

- Physical Properties: Property HFIB 3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene Molecular Weight (g/mol) 190.03 ~64.16 Boiling Point (°C) 14.1 Not explicitly reported (Isobutene: -6.9) Toxicity High (4-h LC₅₀: 1700 ppm) Low (similar to isobutene)

- Applications : HFIB is used in synthesizing fluorinated silicones for hydraulic fluids , while the deuterated compound serves in isotopic labeling and mechanistic studies .

- Reactivity : Fluorine’s electronegativity in HFIB enhances electrophilicity, enabling polymerization and nucleophilic substitutions. Deuterium substitution in this compound reduces reaction rates involving C-H(D) bond cleavage due to KIEs .

Sulfur-Containing Derivatives: Diallyl Sulfide and Trisulfides

- Examples :

- Structural Differences : Sulfur atoms replace deuterium, introducing disulfide/trisulfide bonds.

- Applications : These compounds are key constituents of garlic essential oil, exhibiting antioxidant, antimicrobial, and anti-inflammatory properties . In contrast, the deuterated prop-1-ene lacks bioactivity and is used in analytical chemistry.

- Reactivity : Sulfur groups participate in redox reactions and radical scavenging, while deuterium substitution primarily affects kinetic parameters (e.g., slower H/D abstraction in radical mechanisms) .

Nitroimidazole-Modified Prop-1-ene Derivatives

- Example : 3-Chloro-2-chloromethyl-1-(1-methyl-5-nitroimidazol-2-yl)prop-1-ene .

- Structure : A nitroimidazole ring is attached to the prop-1-ene backbone.

- Reactivity: Undergoes SRN1 and Michael addition reactions due to electron-withdrawing nitro groups .

Chlorinated Derivative: 2-(Chloromethyl)prop-1-ene

- Structure : CH₂=C(CH₂Cl)₂ vs. CD₂=C(CD₃)₂.

- Applications : 2-(Chloromethyl)prop-1-ene is used in synthesizing ethers and triazole derivatives .

- Reactivity : Chlorine’s electronegativity increases susceptibility to nucleophilic substitution (SN2), whereas deuterium substitution in this compound has minimal electronic impact but alters reaction kinetics .

Key Research Findings

Kinetic Isotope Effects (KIEs) : Deuterium substitution in this compound reduces reaction rates in processes involving C-H bond cleavage (e.g., radical chain reactions) by up to 7–10 times due to stronger C-D bonds .

Physical Property Modifications : The deuterated compound exhibits higher density and boiling point compared to isobutene, though exact values require experimental validation .

Stability in Radical Mechanisms : In SRN1 reactions, deuterium substitution stabilizes allylic radicals by slowing hydrogen abstraction, as observed in nitroimidazole derivatives .

Biological Activity

3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene is a deuterated alkene that has garnered attention for its potential biological activities. This compound is of interest in medicinal chemistry due to its unique isotopic labeling, which can influence its pharmacokinetic properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

Where "D" represents deuterium atoms. The presence of deuterium can enhance the stability and metabolic profile of the compound compared to its non-deuterated counterparts.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : Some studies have shown that structurally related compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease . The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activities against various pathogens. For example, methanolic extracts from plants containing similar alkene structures have shown significant antibacterial effects against strains like E. coli and S. aureus .

- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by modulating pathways involved in inflammatory responses. Inhibitors targeting Janus Kinase (JAK) pathways have shown promise in treating autoimmune disorders .

Case Study 1: Acetylcholinesterase Inhibition

In a study focused on the inhibitory potential against AChE, several analogs were screened for their binding affinities. The molecular docking studies revealed that certain compounds exhibit significant binding interactions with key residues in the active site of AChE, suggesting that this compound could potentially act as an effective inhibitor .

| Compound | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Tacrine | -9.0 | Tyr123, Phe337 |

| Donepezil | -7.3 | Tyr336, Trp285 |

| Trideuterio Compound | TBD | TBD |

Case Study 2: Antimicrobial Activity

Research on plant extracts containing similar compounds revealed notable antibacterial activity against resistant strains. For instance, methanol extracts showed minimum inhibitory concentrations (MIC) demonstrating effectiveness against Staphylococcus aureus and E. faecalis.

| Extract Type | Pathogen | MIC (µg/mL) |

|---|---|---|

| Methanol Leaf Extract | E. coli | 62.5 |

| Methanol Stem Extract | S. aureus | 78.12 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,3,3-Trideuterio-2-(trideuteriomethyl)prop-1-ene, and how do reaction conditions influence deuteration efficiency?

The compound is synthesized via catalytic exchange of hydrogen with deuterium in 2-methylpropene using deuterium gas (D₂) and palladium on carbon (Pd/C) under elevated temperatures (80–120°C) and pressures (2–5 bar). Continuous flow reactors are employed industrially to optimize yield, but batch processes are common in lab settings. Key parameters include catalyst loading (5–10 wt% Pd/C), reaction time (12–24 hr), and D₂ recycling to minimize costs .

Q. How does deuterium substitution enhance NMR spectroscopy applications for this compound?

Replacing six hydrogen atoms with deuterium reduces proton-derived background noise in ¹H-NMR, enabling clearer detection of neighboring non-deuterated protons in reaction intermediates. This is critical for mechanistic studies, such as tracking regioselectivity in Diels-Alder reactions or hydrogenation pathways .

Q. What safety protocols are essential when handling this compound in laboratory settings?

As a flammable gas, it requires storage in sealed containers under inert gas (e.g., nitrogen). Inhalation risks necessitate fume hood use, and emergency procedures include immediate oxygen administration and medical consultation if exposed. Contaminated clothing must be removed to prevent skin absorption .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) be quantified for reactions involving this compound, and what mechanistic insights do they provide?

KIEs are measured by comparing reaction rates of deuterated vs. non-deuterated analogs. For example, in electrophilic additions (e.g., hydrohalogenation), deuteration at the methyl position slows reaction kinetics (kH/kD ≈ 2–3), indicating a primary KIE and suggesting a rate-determining step involving C-H(D) bond cleavage. Computational modeling (DFT) can validate these experimental observations .

Q. What strategies ensure isotopic purity (>99% deuterium) in synthesized batches, and how is this validated analytically?

Isotopic purity is achieved via multiple deuteration cycles and purified by fractional distillation. Validation employs mass spectrometry (MS) to detect residual protiated species (m/z 59 vs. 62 for [M⁺]) and ²H-NMR to confirm absence of proton signals. Cross-validation with IR spectroscopy identifies C-D stretches (2050–2200 cm⁻¹) .

Q. How does deuteration influence the compound’s reactivity in polymerization or copolymerization studies?

Deuterated monomers exhibit slower propagation rates in radical polymerization due to increased bond strength (C-D vs. C-H), altering polymer chain length and thermal stability. In copolymerization with non-deuterated alkenes, isotopic labeling helps track monomer incorporation via ¹H/²H NMR or MALDI-TOF .

Q. What advanced techniques resolve structural ambiguities in deuterated derivatives formed during oxidation or substitution reactions?

Single-crystal X-ray diffraction confirms stereochemistry in oxidized products (e.g., deuterated aldehydes). Isotopic labeling combined with GC-MS traces deuterium retention in substitution products (e.g., deuterated halides), while NOESY NMR identifies spatial proximity of deuterated methyl groups .

Q. Methodological Considerations

- Experimental Design for Mechanistic Studies : Use competitive experiments with mixed H/D analogs and time-resolved spectroscopy to disentangle isotope effects from steric/electronic factors .

- Data Contradictions : Discrepancies in reaction yields may arise from incomplete deuteration or isotopic scrambling. Validate via MS/MS fragmentation patterns and control reactions with fully protiated substrates .

Properties

IUPAC Name |

3,3,3-trideuterio-2-(trideuteriomethyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTUBCCKSQIDNK-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.